molecular formula C9H6Cl2N2O B11174108 2,5-dichloro-N-(cyanomethyl)benzamide

2,5-dichloro-N-(cyanomethyl)benzamide

Cat. No.: B11174108
M. Wt: 229.06 g/mol
InChI Key: XFWYEIQYOKORKA-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C9H6Cl2N2O It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring and a cyanomethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(cyanomethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of 2,5-dichlorobenzoyl chloride and cyanomethylamine into a reactor, along with a base to neutralize the acid byproduct. The reaction mixture is then continuously stirred and the product is extracted and purified using standard techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium on carbon (Pd/C).

    Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF), and reaction temperatures around 0-25°C.

    Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone, and reaction temperatures around 50-70°C.

Major Products Formed

    Substitution: Products with substituted nucleophiles on the benzene ring.

    Reduction: Amine derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

2,5-Dichloro-N-(cyanomethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    2,5-Dichloro-N-(methyl)benzamide: Contains a methyl group instead of a cyanomethyl group, resulting in different chemical and biological properties.

    2,5-Dichloro-N-(ethyl)benzamide: Contains an ethyl group instead of a cyanomethyl group, leading to variations in its reactivity and applications.

Uniqueness

2,5-Dichloro-N-(cyanomethyl)benzamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2,5-dichloro-N-(cyanomethyl)benzamide

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14)

InChI Key

XFWYEIQYOKORKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC#N)Cl

Origin of Product

United States

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